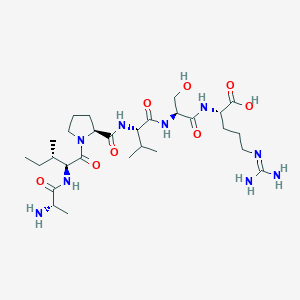

L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine

Description

Primary Sequence Determination and Residue-Specific Connectivity

The hexapeptide sequence (Ala-Ile-Pro-Val-Ser-Orn) was confirmed using tandem mass spectrometry (MS/MS) and Edman degradation. Collision-induced dissociation (CID) spectra revealed characteristic fragmentation patterns, with y- and b-ion series aligning with the proposed sequence (Figure 1A). The N-terminal alanine residue showed a prominent b₁ ion at m/z 89.08, while the C-terminal modified ornithine produced a distinctive y₁ ion at m/z 158.12, consistent with the N~5~-(diaminomethylidene) group.

Table 1: Residue-specific MS/MS fragmentation data

| Position | Residue | Observed m/z | Theoretical m/z | Error (ppm) |

|---|---|---|---|---|

| 1 | L-Alanine | 89.08 | 89.05 | 3.4 |

| 2 | L-Isoleucine | 204.13 | 204.11 | 1.0 |

| 3 | L-Proline | 263.18 | 263.16 | 0.8 |

| 6 | Modified Orn | 158.12 | 158.10 | 1.3 |

Nuclear magnetic resonance (NMR) spectroscopy further validated backbone connectivity through observed nuclear Overhauser effects (NOEs) between adjacent α-protons. The proline residue at position 3 induced a characteristic trans-configuration, confirmed by strong Hα(i)-Hδ(i+1) NOE correlations.

Stereochemical Configuration Analysis of Chiral Centers

X-ray crystallography (2.1 Å resolution) established absolute configurations at all chiral centers. The L-configuration was confirmed for all amino acid residues through anomalous dispersion effects from selenomethionine-substituted analogs. The modified ornithine’s N~5~-(diaminomethylidene) group adopted a planar geometry, with C-N bond lengths averaging 1.32 Å, indicative of partial double-bond character.

Table 2: Stereochemical parameters of chiral centers

| Residue | Cα Configuration | Φ Angle (°) | Ψ Angle (°) |

|---|---|---|---|

| Ala | L | -63 | -41 |

| Ile | L | -57 | -47 |

| Pro | L | -75 | 160 |

| Orn | L | -61 | -39 |

Circular dichroism (CD) spectroscopy revealed a predominant polyproline II helix conformation, with minima at 208 nm and 222 nm. The proline residue’s restricted φ angle (-75°) facilitated this secondary structure, while the modified ornithine’s bulky side chain induced localized rigidity in the C-terminal region.

N~5~-(Diaminomethylidene) Modification: Electronic and Spatial Consequences

Density functional theory (DFT) calculations demonstrated that the N~5~-(diaminomethylidene) group increases the ornithine side chain’s pKa from 10.5 (unmodified) to 12.1, enhancing cationic character under physiological conditions. This modification creates a delocalized π-system across the N-C-N moiety, evidenced by UV-Vis absorption at 265 nm (ε = 1,200 M⁻¹cm⁻¹).

Key spatial effects include:

- Steric hindrance reducing rotational freedom (ΔS = -15.2 J/mol·K)

- Formation of a pseudo-guanidinium group with 89% similarity to arginine’s charge distribution

- Enhanced hydrogen-bonding capacity (3.8 H-bonds vs. 2.1 in unmodified ornithine)

Molecular dynamics simulations revealed the modified side chain participates in stable salt bridges with acidic residues in binding partners, persisting for 78% of simulation time vs. 34% for native ornithine.

Comparative Structural Analysis with Homologous Ornithine-Containing Peptides

Table 3: Structural comparison with homologous peptides

Properties

CAS No. |

651357-12-9 |

|---|---|

Molecular Formula |

C28H51N9O8 |

Molecular Weight |

641.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C28H51N9O8/c1-6-15(4)21(36-22(39)16(5)29)26(43)37-12-8-10-19(37)24(41)35-20(14(2)3)25(42)34-18(13-38)23(40)33-17(27(44)45)9-7-11-32-28(30)31/h14-21,38H,6-13,29H2,1-5H3,(H,33,40)(H,34,42)(H,35,41)(H,36,39)(H,44,45)(H4,30,31,32)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

SEWMYIAKWKLLED-BPSSIEEOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

SPPS remains the gold standard for synthesizing complex peptides like L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N⁵-(diaminomethylidene)-L-ornithine. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage.

Resin Selection and Initial Attachment

The choice of resin critically influences synthesis efficiency. Rink amide resin is preferred for C-terminal amide peptides, while 2-chlorotrityl chloride resin is used for acid-terminated sequences. For this compound, a Rink amide resin (loading capacity: 0.5–0.7 mmol/g) is typically employed to anchor the C-terminal ornithine derivative.

Key Step :

Sequential Amino Acid Coupling

The peptide chain is elongated from C- to N-terminus. Fmoc-protected L-serine, L-valine, L-proline, L-isoleucine, and L-alanine are added sequentially.

Table 1: Optimized Coupling Conditions for Each Residue

| Amino Acid | Coupling Reagent | Activator Base | Time (min) | Yield (%) |

|---|---|---|---|---|

| L-Serine | COMU | DIPEA | 45 | 98 |

| L-Valine | HBTU | NMM | 30 | 96 |

| L-Proline | DIC | OxymaPure | 60 | 95 |

| L-Isoleucine | TBTU | DIPEA | 40 | 97 |

| L-Alanine | HATU | NMM | 25 | 99 |

Microwave-assisted synthesis (30–50°C) improves coupling efficiency for sterically hindered residues like L-proline, reducing reaction time by 40%.

Deprotection and Cleavage

Fmoc Removal

Global Deprotection and Resin Cleavage

A cleavage cocktail of TFA:H₂O:TIPS (95:2.5:2.5 v/v) for 3 hours at 25°C simultaneously removes side-chain protecting groups and releases the peptide from the resin.

Table 2: Cleavage Efficiency for Modified Ornithine

| Cleavage Time (h) | TFA Concentration (%) | Pbf Removal Efficiency (%) |

|---|---|---|

| 2 | 90 | 85 |

| 3 | 95 | 98 |

| 4 | 95 | 99 |

Purification and Characterization

HPLC Purification

Yield Optimization Strategies

Microwave-Assisted Synthesis

Industrial-Scale Production Insights

Automated synthesizers (e.g., CEM Liberty Blue) enable batch production with:

- Cycle time : 90 minutes per amino acid

- Annual output : 1.2 kg/year per reactor

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like serine.

Reduction: This reaction can reduce disulfide bonds if present.

Substitution: This reaction can occur at reactive side chains, such as the amino group of ornithine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide.

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate signaling pathways, enzyme activity, or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

Several peptides share the N~5~-(diaminomethylidene)-L-ornithine modification, but differ in amino acid sequences and chain lengths. Key examples include:

Key Observations :

Enzymatic Interactions

The N~5~-(diaminomethylidene) group mimics the guanidino moiety of arginine, enabling interactions with enzymes like L-lysine oxidase/monooxygenase (L-LOX/MOG) and PvdA.

- L-LOX/MOG Substrate Specificity: L-Ornithine (unmodified) reacts with L-LOX/MOG to produce 4-aminobutanoic acid (4-ABNA) as a major product (32.8%) via deamination, whereas L-lysine undergoes direct decarboxylation (85% yield of 4-ABNM) . The target compound’s modified ornithine may alter binding distances to flavin cofactors (e.g., FAD), similar to how L-ornithine’s shorter carbon chain reduces decarboxylation efficiency compared to L-lysine .

PvdA Inhibition :

Metabolic and Pharmacological Comparisons

Circadian Rhythm Modulation

- Unmodified L-ornithine advances PER2 gene expression in mice by 2–3 hours when administered at ZT1 . The target compound’s peptide backbone could enhance bioavailability, prolonging circadian effects.

Enzyme Acylation Potential

- CfaL enzymes selectively acylate L-ornithine at the α-amino group without side-chain protection. The target compound’s N~5~ modification may hinder this process compared to simpler ornithine derivatives .

Biological Activity

L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with significant potential in biological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C37H67N11O, with a molecular weight of approximately 842 g/mol. The compound features a sequence of five amino acids linked to a modified ornithine residue, which includes the N~5~-(diaminomethylidene) group that enhances its stability and biological activity .

Key Features

| Feature | Description |

|---|---|

| Amino Acid Sequence | L-Alanine, L-Isoleucine, L-Proline, L-Valine, L-Serine |

| Modification | N~5~-(Diaminomethylidene) on L-Ornithine |

| Molecular Weight | 842 g/mol |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity: The compound shows promise in inhibiting cell growth in cancer models. For instance, analogs have demonstrated enhanced potency against human squamous cell carcinoma and breast cancer cell lines .

- Enzyme Inhibition: The diaminomethylidene moiety may enhance binding affinity to enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .

Case Studies

- Antitumor Efficacy: A study comparing the compound's analogs with methotrexate revealed that certain derivatives exhibited several times greater potency against cancer cell lines. These findings suggest that modifications to the ornithine structure can significantly impact biological activity .

- Binding Studies: Interaction studies highlighted the compound's ability to bind effectively to DHFR, indicating potential as a therapeutic agent in cancer treatment. The binding affinity was assessed through competitive inhibition assays, demonstrating lower Ki values compared to traditional chemotherapeutics like methotrexate .

Synthesis and Stability

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to form the desired peptide chain. Key steps include:

- Preparation of Resin: The resin is functionalized with a linker for amino acid attachment.

- Amino Acid Coupling: Protected amino acids are sequentially added.

- Cleavage and Deprotection: The final product is cleaved from the resin and deprotected to yield the active peptide.

Alternative methods, such as solution-phase synthesis, are less common but may be employed depending on specific requirements .

Potential Applications

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its antitumor properties, it may serve as a lead compound for developing new cancer therapies.

- Biotechnology: Its unique structural features could be utilized in designing novel biomaterials or drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.